molecular formula C27H30N5O2S.Cl<br>C27H30ClN5O2S B12765360 3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride CAS No. 85959-18-8

3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride

Cat. No.: B12765360
CAS No.: 85959-18-8
M. Wt: 524.1 g/mol
InChI Key: BPTWPFQNQNJDFN-UHFFFAOYSA-N
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Description

3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzothiazolium core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azo group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Attachment of the benzylethylamino group: This can be done through nucleophilic substitution reactions.

    Final assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving heating and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution reagents: These can include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can produce amines.

Scientific Research Applications

3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have potential as a biological probe or in the study of enzyme mechanisms.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-3-oxopropyl)-benzyl-methylazanium chloride
  • Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate

Uniqueness

3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in a wide range of applications.

Biological Activity

The compound 3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis of the Compound

The synthesis of benzothiazole derivatives typically involves several steps, including diazo-coupling and various condensation reactions. For the specific compound , key synthetic pathways include:

  • Formation of the Benzothiazole Core : This is achieved through the reaction of substituted anilines with potassium thiocyanate.
  • Azo Coupling : The incorporation of the azo group is performed via diazo-coupling reactions, which are crucial for enhancing biological activity.
  • Final Modifications : The introduction of ethoxy and amino groups at specific positions enhances solubility and biological interaction.

Antimicrobial Activity

Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties. The compound in focus has shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that compounds with similar structures exhibit MIC values ranging from 0.10 to 0.75 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways through enzyme inhibition .
Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.12
Escherichia coli0.20
Pseudomonas aeruginosa0.06

Anticancer Activity

Research indicates that benzothiazole derivatives can exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that similar benzothiazole compounds can induce apoptosis in cancer cells, with IC50 values often reported in the low micromolar range .
  • Mechanisms : The proposed mechanisms include the induction of oxidative stress, disruption of mitochondrial function, and modulation of signaling pathways related to cell proliferation and survival .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of benzothiazole derivatives against resistant strains such as MRSA. The results demonstrated that modifications to the benzothiazole core significantly enhanced antibacterial activity, with some compounds exhibiting MIC values comparable to standard antibiotics like ampicillin .
  • Anticancer Activity : Another investigation focused on the antiproliferative effects of benzothiazole derivatives against human cancer cell lines. The findings suggested that structural modifications could lead to enhanced cytotoxicity, particularly against breast cancer cells .

Properties

CAS No.

85959-18-8

Molecular Formula

C27H30N5O2S.Cl
C27H30ClN5O2S

Molecular Weight

524.1 g/mol

IUPAC Name

3-[2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-6-ethoxy-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride

InChI

InChI=1S/C27H29N5O2S.ClH/c1-3-31(19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)29-30-27-32(17-16-26(28)33)24-15-14-23(34-4-2)18-25(24)35-27;/h5-15,18H,3-4,16-17,19H2,1-2H3,(H-,28,33);1H

InChI Key

BPTWPFQNQNJDFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=[N+](C4=C(S3)C=C(C=C4)OCC)CCC(=O)N.[Cl-]

Origin of Product

United States

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